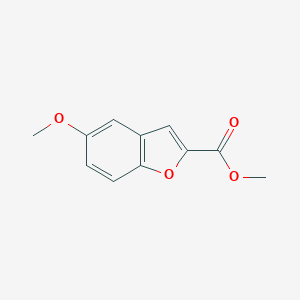

Methyl 5-methoxybenzofuran-2-carboxylate

概要

説明

Methyl 5-methoxybenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and presence in various natural products . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-methoxybenzofuran-2-carboxylate can be synthesized from 5-methoxybenzofuran-2-carboxylic acid. The typical synthetic route involves the esterification of 5-methoxybenzofuran-2-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is carried out at room temperature for 72 hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Methyl 5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Methyl 5-methoxybenzofuran-2-carboxylate has several scientific research applications:

作用機序

The mechanism of action of methyl 5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

類似化合物との比較

- 5-Methoxybenzofuran-2-carboxylic acid

- Methyl 5-hydroxybenzofuran-2-carboxylate

- Ethyl 5-methoxybenzofuran-2-carboxylate

Comparison: Methyl 5-methoxybenzofuran-2-carboxylate is unique due to its specific ester functional group, which influences its reactivity and biological activity. Compared to 5-methoxybenzofuran-2-carboxylic acid, the methyl ester form is more lipophilic, potentially enhancing its ability to penetrate biological membranes . The presence of the methoxy group also distinguishes it from other benzofuran derivatives, contributing to its unique chemical and biological properties .

生物活性

Methyl 5-methoxybenzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a methoxy group and a carboxylate ester, which are critical for its biological activity. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various strains of bacteria and fungi, revealing promising results:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 14 mm |

These findings suggest that the compound interferes with microbial cell wall synthesis or disrupts cellular processes, similar to other benzofuran derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 8.5 |

| ME-180 (Cervical Cancer) | 6.3 |

| HT-29 (Colorectal Cancer) | 7.1 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. Studies indicate that compounds with methoxy groups at specific positions on the benzofuran ring exhibit enhanced antiproliferative activity .

Case Study: In Vivo Efficacy

In vivo studies using mouse models have further validated the anticancer effects of this compound. Administration resulted in significant tumor reduction compared to control groups, with minimal toxicity observed at therapeutic doses. This highlights its potential as a candidate for cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar to other benzofuran derivatives, it inhibits tubulin polymerization, disrupting mitotic spindle formation.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, particularly promoting G2/M phase arrest .

特性

IUPAC Name |

methyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYBASHGWDCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565358 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-24-2 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。